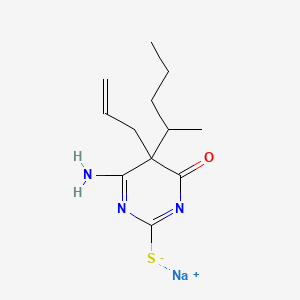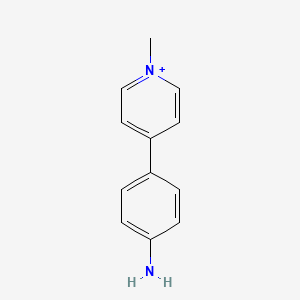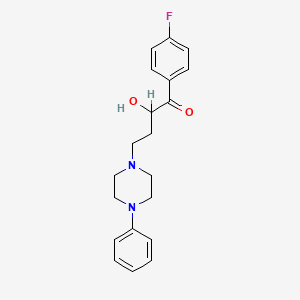
DCAT Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DCAT Maleate is a chemical compound known for its role as an inhibitor of N-methyl transferases (NMT). This compound is particularly significant in the field of neurochemistry, as it prevents the formation of neurotoxins associated with Parkinson’s syndrome by methylating non-methylated pre-neurotoxins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DCAT Maleate typically involves the reaction of DCAT with maleic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
DCAT Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
DCAT Maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in studying enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential in preventing neurodegenerative diseases like Parkinson’s syndrome.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
DCAT Maleate exerts its effects by inhibiting N-methyl transferases, enzymes responsible for the methylation of various substrates. By blocking these enzymes, this compound prevents the formation of neurotoxic compounds that contribute to Parkinson’s syndrome. The molecular targets include non-methylated pre-neurotoxins, and the pathways involved are primarily related to methylation processes .
Comparación Con Compuestos Similares
Similar Compounds
Dicaprylyl Maleate: Used in skincare and hair care products as a conditioning agent.
Diisostearyl Maleate: Functions as a skin-conditioning agent in cosmetics.
Uniqueness of DCAT Maleate
Unlike other maleate compounds, this compound is unique due to its specific inhibition of N-methyl transferases and its role in preventing neurotoxin formation. This makes it particularly valuable in neurochemical research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H15Cl2NO4 |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
BESNJBBQZHHFBO-BTJKTKAUSA-N |
SMILES isomérico |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


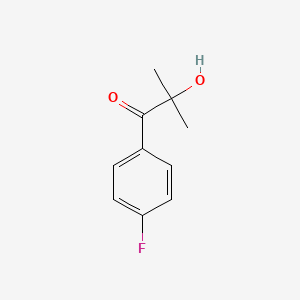
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

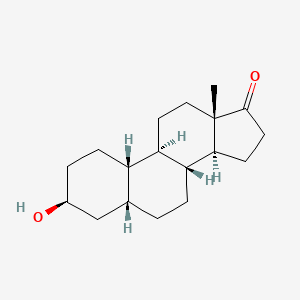
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
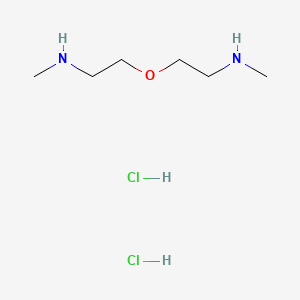
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
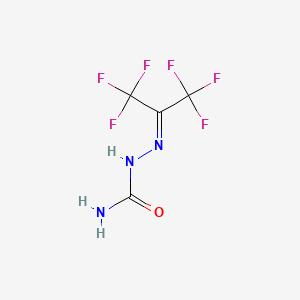
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
